molecular formula C9H13ClFNO B11895734 (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride CAS No. 1213603-10-1

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B11895734
CAS No.: 1213603-10-1
M. Wt: 205.66 g/mol
InChI Key: IOGBJJCWLPCSLS-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound that features a fluorine and methoxy group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium triacetoxyborohydride.

    Resolution: The resulting racemic mixture is then resolved using chiral resolution techniques to obtain the desired (S)-enantiomer.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reductive amination and advanced chiral resolution techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound with different biological activity.

    1-(2-Fluoro-3-methoxyphenyl)ethanamine: The non-chiral version of the compound.

    1-(2-Fluoro-3-methoxyphenyl)propanamine: A structurally similar compound with an additional carbon in the alkyl chain.

Uniqueness

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This makes it a valuable compound for research in stereochemistry and chiral pharmacology.

Properties

CAS No.

1213603-10-1

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1

InChI Key

IOGBJJCWLPCSLS-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)OC)F)N.Cl

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.